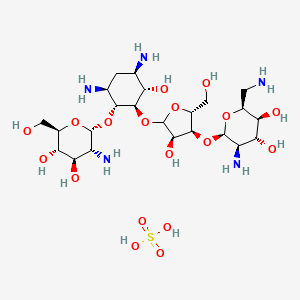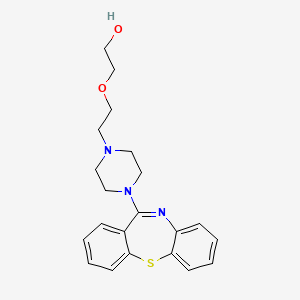
Quetiapina
Descripción general
Descripción
La quetiapina es un medicamento antipsicótico atípico utilizado principalmente para tratar la esquizofrenia, el trastorno bipolar y el trastorno depresivo mayor . Fue desarrollado en 1985 y aprobado para uso médico en los Estados Unidos en 1997 . La this compound es conocida por sus efectos sedantes y, a veces, se usa fuera de la etiqueta como ayuda para dormir . El compuesto se comercializa con varios nombres comerciales, incluido Seroquel .
Aplicaciones Científicas De Investigación
La quetiapina tiene una amplia gama de aplicaciones de investigación científica. En medicina, se utiliza para controlar los síntomas de la esquizofrenia, el trastorno bipolar y el trastorno depresivo mayor . También se estudia por su posible uso en el tratamiento del trastorno de ansiedad generalizada, el trastorno de estrés postraumático y la psicosis asociada a la enfermedad de Parkinson . En farmacogenética, la investigación se centra en comprender cómo las variaciones genéticas afectan las respuestas individuales a la this compound, particularmente el papel de la enzima CYP3A4 en su metabolismo . Además, los efectos de la this compound sobre los receptores de neurotransmisores la convierten en un compuesto valioso para estudiar los mecanismos de los trastornos psiquiátricos .
Mecanismo De Acción
El mecanismo de acción de la quetiapina no se comprende completamente, pero se cree que implica el antagonismo de múltiples receptores de neurotransmisores . En la esquizofrenia, se cree que los efectos de la this compound resultan del antagonismo de los receptores de dopamina tipo 2 (D2) y serotonina 2A (5HT2A) . En el trastorno bipolar y el trastorno depresivo mayor, la this compound y su metabolito activo, la northis compound, pueden ejercer sus efectos a través del bloqueo de los transportadores de norepinefrina y los receptores de serotonina . La this compound también tiene propiedades antihistamínicas y bloqueadoras alfa-adrenérgicas, lo que contribuye a sus efectos sedantes .
Safety and Hazards
Quetiapine may cause serious side effects, including uncontrolled muscle movements in your face, breast swelling and tenderness, trouble swallowing, severe constipation, painful or difficult urination, high blood pressure, fast, slow or uneven heart rate, a light-headed feeling, sudden numbness or weakness, severe headache, blurred vision, eye pain or redness, seeing halos around lights, a seizure, feeling unusually hot or cold, signs of infection .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Quetiapine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an antagonist at multiple neurotransmitter receptors, including serotonin (5-HT2A), dopamine (D2), histamine (H1), and adrenergic receptors. These interactions are crucial for its therapeutic effects. For instance, the blockade of 5-HT2A and D2 receptors is associated with its antipsychotic properties, while H1 receptor antagonism contributes to its sedative effects .
Cellular Effects
Quetiapine influences various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, quetiapine modulates neurotransmitter release and receptor activity, leading to changes in cell signaling pathways. It also impacts gene expression by altering the transcription of genes involved in neurotransmission and neuroplasticity. Additionally, quetiapine affects cellular metabolism by influencing the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of quetiapine involves its binding interactions with neurotransmitter receptors and subsequent modulation of their activity. Quetiapine acts as an antagonist at serotonin (5-HT2A), dopamine (D2), histamine (H1), and adrenergic receptors. By blocking these receptors, quetiapine inhibits the binding of endogenous neurotransmitters, leading to a decrease in their signaling activity. This results in the therapeutic effects observed in patients with schizophrenia, bipolar disorder, and major depressive disorder .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of quetiapine change over time. The stability and degradation of quetiapine can influence its long-term effects on cellular function. Studies have shown that quetiapine is metabolized by the cytochrome P450 system, primarily by CYP3A4 and CYP2D6 enzymes. The half-life of quetiapine is approximately 7 hours, and its active metabolite, norquetiapine, contributes to its therapeutic effects. Long-term studies have demonstrated that quetiapine can lead to sustained improvements in symptoms of schizophrenia and bipolar disorder .
Dosage Effects in Animal Models
The effects of quetiapine vary with different dosages in animal models. At low doses, quetiapine exhibits sedative and hypnotic effects, primarily due to its antagonism of histamine (H1) receptors. At moderate doses, it exerts mood-stabilizing effects through its interactions with serotonin (5-HT2A) and dopamine (D2) receptors. At higher doses, quetiapine demonstrates antipsychotic activity by blocking multiple neurotransmitter receptors. High doses of quetiapine can also lead to adverse effects, such as sedation and metabolic disturbances .
Metabolic Pathways
Quetiapine is extensively metabolized in the liver by the cytochrome P450 system, with CYP3A4 and CYP2D6 being the primary enzymes involved. The metabolism of quetiapine involves oxidation, sulfoxidation, and hydroxylation reactions. The active metabolite, norquetiapine, is formed through the oxidation of quetiapine and contributes to its therapeutic effects. The metabolic pathways of quetiapine also involve phase II biotransformations, such as glucuronidation and sulfation .
Transport and Distribution
Quetiapine is transported and distributed within cells and tissues through various mechanisms. It is highly bound to plasma proteins, with approximately 83% of the drug being bound. Quetiapine is distributed throughout the body, including the brain, where it exerts its therapeutic effects. The transport of quetiapine across cell membranes is facilitated by passive diffusion and active transport mechanisms. Additionally, quetiapine can accumulate in certain tissues, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of quetiapine is primarily within the cytoplasm and cell membranes. Quetiapine can interact with intracellular targets, such as enzymes and receptors, to exert its effects. It can also undergo post-translational modifications, such as phosphorylation, which can influence its activity and function. The subcellular localization of quetiapine is essential for its therapeutic effects and can impact its interactions with biomolecules .
Métodos De Preparación
La síntesis de quetiapina implica múltiples pasos, comenzando con la 2-(feniltio)anilina comercialmente disponible . Un método eficiente implica una síntesis en un solo recipiente donde la 2-(feniltio)anilina reacciona con trifosgeno seguida de ciclización en presencia de ácido metanosulfónico para producir dibenzo[b,f][1,4]tiazepin-11[10H]-ona, un intermedio clave . Este intermedio se procesa posteriormente para producir this compound . Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza, al tiempo que se minimiza el uso de compuestos peligrosos .
Análisis De Reacciones Químicas
La quetiapina se somete a diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución . Los reactivos comunes utilizados en estas reacciones incluyen trietilamina, acetonitrilo y metanol . Los principales productos formados a partir de estas reacciones incluyen compuestos relacionados con la this compound, como la this compound N-óxido y el dihidrocloruro de this compound . Los métodos de indicación de estabilidad, como la HPLC-UV, a menudo se emplean para analizar estas reacciones y garantizar la calidad de la this compound en las formulaciones farmacéuticas .
Comparación Con Compuestos Similares
La quetiapina se compara a menudo con otros antipsicóticos atípicos como la clozapina, la olanzapina, la risperidona, la ziprasidona, la paliperidona y la aripiprazol . Si bien la this compound es efectiva para reducir los síntomas de la esquizofrenia y el trastorno bipolar, puede ser ligeramente menos efectiva que la risperidona y la olanzapina . La this compound tiende a causar menos efectos secundarios, como aumento de peso y problemas metabólicos, en comparación con la olanzapina . Sus propiedades sedantes también la hacen única entre los antipsicóticos atípicos .
Propiedades
IUPAC Name |
2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKOMYMAXPYINW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023546 | |
| Record name | Quetiapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Quetiapine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005021 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
556.5±60.0 | |
| Record name | Quetiapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01224 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Flash Point |
9.7 °C (49.5 °F) - closed cup | |
| Record name | QUETIAPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7557 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
49.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666155 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action |
Although the mechanism of action of quetiapine is not fully understood, several proposed mechanisms exist. In schizophrenia, its actions could occur from the antagonism of dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors. In bipolar depression and major depression, quetiapine's actions may be attributed to the binding of this drug or its metabolite to the norepinephrine transporter. Additional effects of quetiapine, including somnolence, orthostatic hypotension, and anticholinergic effects, may result from the antagonism of H1 receptors, adrenergic α1 receptors, and muscarinic M1 receptors, respectively., The therapeutic effects of antipsychotic drugs are thought to be mediated by dopaminergic blockade in the mesolimbic and mesocortical areas of the CNS, while antidopaminergic effects in the neostriatum appear to be associated with extrapyramidal effects. The apparently low incidence of extrapyramidal effects associated with quetiapine therapy suggests that the drug is more active in the mesolimbic than in the neostriatal dopaminergic system. In contrast to typical antipsychotic agents (e.g., chlorpromazine) but like other atypical antipsychotic drugs (e.g., clozapine), quetiapine does not cause sustained elevations in serum prolactin concentrations and therefore is unlikely to produce adverse effects such as amenorrhea, galactorrhea, and impotence., The exact mechanism of antipsychotic action of quetiapine has not been fully elucidated but may involve antagonism at serotonin type 1 (5-hydroxytryptamine [5- HT1A]) and type 2 (5-HT2A, 5-HT2C) receptors, and at dopamine (D1, D2) receptors. Current evidence suggests that the clinical potency and antipsychotic efficacy of both typical and atypical antipsychotic drugs generally are related to their affinity for and blockade of central dopamine D2 receptors; however, antagonism at dopamine D2 receptors does not appear to account fully for the antipsychotic effects of quetiapine. Results of in vivo and in vitro studies indicate that quetiapine is a comparatively weak antagonist at dopamine D2 receptors. Receptor binding studies show quetiapine is a weak antagonist at D1 receptors. Although their role in eliciting the pharmacologic effects of antipsychotic agents remains to be fully elucidated, dopamine D3, D4, and D5 receptors also have been identified; quetiapine possesses no affinity for the dopamine D4 receptor., Quetiapine exhibits alpha1- and alpha2-adrenergic blocking activity; blockade of alpha1-adrenergic receptors may explain the occasional orthostatic hypotension associated with the drug. Quetiapine also blocks histamine H1 receptors, which may explain the sedative effects associated with the drug. Quetiapine possesses little or no affinity for beta-adrenergic, gamma-aminobutyric acid (GABA), benzodiazepine, or muscarinic receptors., Recent neuroimaging and postmortem studies have reported abnormalities in white matter of schizophrenic brains, suggesting the involvement of oligodendrocytes in the etiopathology of schizophrenia. This view is being supported by gene microarray studies showing the downregulation of genes related to oligodendrocyte function and myelination in schizophrenic brain compared to control subjects. However, there is currently little information available on the response of oligodendrocytes to antipsychotic drugs (APDs), which could be invaluable for corroborating the oligodendrocyte hypothesis. In this study we found: (1) quetiapine (QUE, an atypical APD) treatment in conjunction with addition of growth factors increased the proliferation of neural progenitors isolated from the cerebral cortex of embryonic rats; (2) QUE directed the differentiation of neural progenitors to oligodendrocyte lineage through extracellular signal-related kinases; (3) addition of QUE increased the synthesis of myelin basic protein and facilitated myelination in rat embryonic cortical aggregate cultures; (4) chronic administration of QUE to C57BL/6 mice prevented cortical demyelination and concomitant spatial working memory impairment induced by cuprizone, a neurotoxin. These findings suggest a new neural mechanism of antipsychotic action of QUE, and help to establish a role for oligodendrocytes in the etiopathology and treatment of schizophrenia. | |
| Record name | Quetiapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01224 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | QUETIAPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7557 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Solid | |
CAS No. |
111974-69-7 | |
| Record name | Quetiapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111974-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quetiapine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111974697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quetiapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01224 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | quetiapine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758918 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quetiapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.193 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUETIAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGL0JSY5SI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | QUETIAPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7557 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Quetiapine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005021 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
174-176 | |
| Record name | Quetiapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01224 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

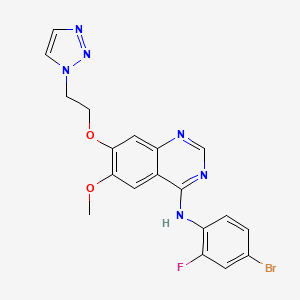
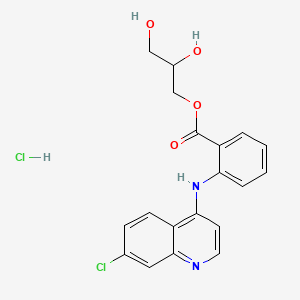
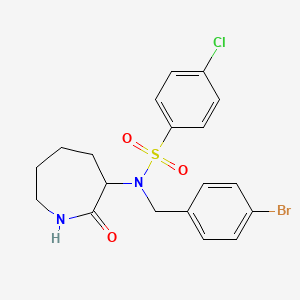

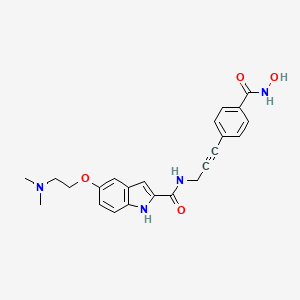
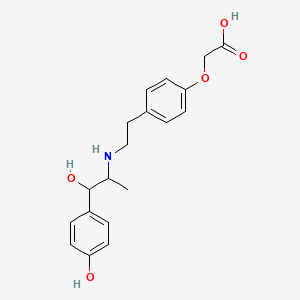
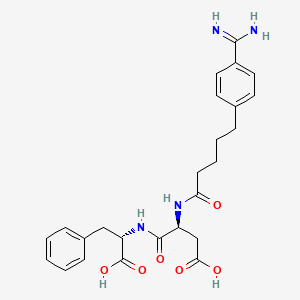

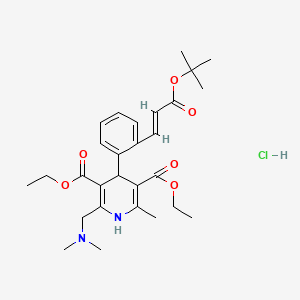
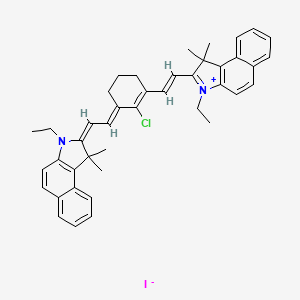
![(E)-[6]-Dehydroparadol](/img/structure/B1663509.png)

![6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate](/img/structure/B1663513.png)
